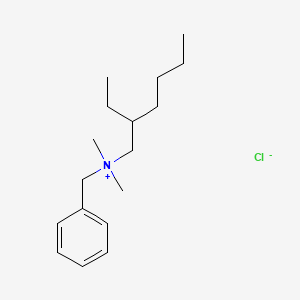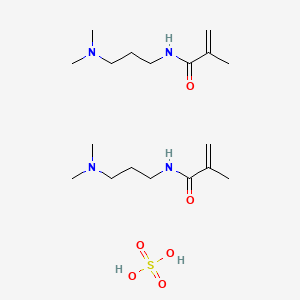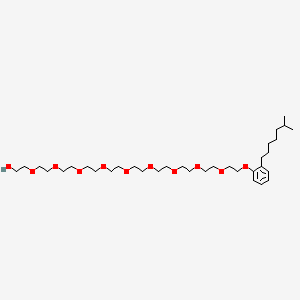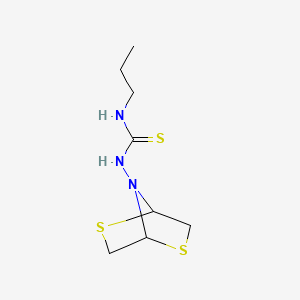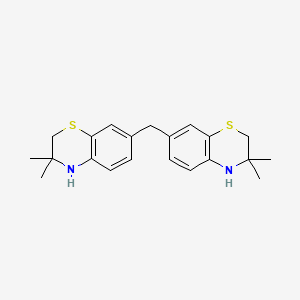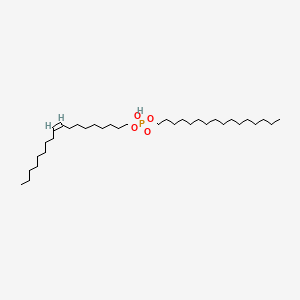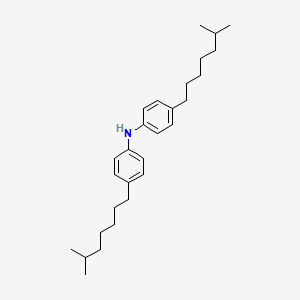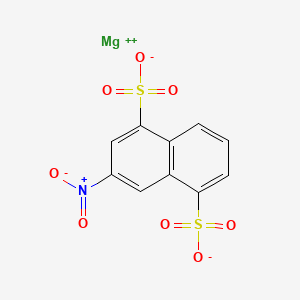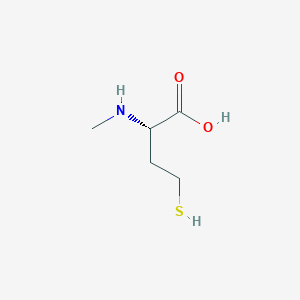
n-Methyl-l-homocysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-l-homocysteine is a derivative of homocysteine, an amino acid that plays a crucial role in the metabolism of methionine. Homocysteine is an intermediate product in the metabolism of the essential amino acid methionine and is involved in various biochemical pathways, including the remethylation to methionine and the transsulfuration to cysteine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-l-homocysteine typically involves the methylation of l-homocysteine. One common method is the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the amino group .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of enzymatic processes. Enzymes like l-methionine decarboxylase and l-methionine γ-lyase can be employed to facilitate the methylation process, providing a more efficient and environmentally friendly approach .
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-l-homocysteine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted derivatives from nucleophilic substitution .
Applications De Recherche Scientifique
n-Methyl-l-homocysteine has several scientific research applications:
Chemistry: It is used as a model compound to study methylation reactions and sulfur-containing amino acid metabolism.
Biology: It serves as a tool to investigate the role of methylation in biological systems and the effects of homocysteine derivatives on cellular processes.
Medicine: Research on this compound contributes to understanding diseases associated with homocysteine metabolism, such as cardiovascular diseases and neurodegenerative disorders.
Industry: It is used in the development of diagnostic assays and therapeutic agents targeting homocysteine-related pathways
Mécanisme D'action
The mechanism of action of n-Methyl-l-homocysteine involves its interaction with various molecular targets and pathways. It can act as a methyl donor in methylation reactions, influencing gene expression and protein function. Additionally, it can modulate redox potential and oxidative stress by participating in redox reactions. These actions are mediated through its interaction with enzymes and cofactors involved in homocysteine metabolism, such as methionine synthase and cystathionine-β-synthase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Homocysteine: A sulfur-containing amino acid involved in methionine metabolism.
Methionine: An essential amino acid that serves as a precursor to homocysteine.
S-adenosylmethionine: A key methyl donor in various biochemical reactions.
Cysteine: A sulfur-containing amino acid derived from homocysteine
Uniqueness
n-Methyl-l-homocysteine is unique due to its specific methylation, which imparts distinct chemical and biological properties. Unlike homocysteine, it can act as a methyl donor, influencing methylation-dependent processes. Its unique structure also allows it to participate in specific chemical reactions that are not possible with other similar compounds .
Propriétés
Numéro CAS |
164581-37-7 |
|---|---|
Formule moléculaire |
C5H11NO2S |
Poids moléculaire |
149.21 g/mol |
Nom IUPAC |
(2S)-2-(methylamino)-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-6-4(2-3-9)5(7)8/h4,6,9H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
Clé InChI |
PHMDDWYPVDXMNL-BYPYZUCNSA-N |
SMILES isomérique |
CN[C@@H](CCS)C(=O)O |
SMILES canonique |
CNC(CCS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


